molecular formula C18H19N3O2S B4593804 5-[1-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

5-[1-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B4593804
M. Wt: 341.4 g/mol
InChI Key: ZIJSHQDRHAXNIH-UHFFFAOYSA-N
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Description

5-[1-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that features a unique combination of an indene moiety, a furan ring, and a triazole-thiol group

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, offering versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps:

    Formation of the Indene Moiety: The indene moiety can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Furan Ring: The furan ring is introduced via a Friedel-Crafts alkylation reaction, where the furan is alkylated with a suitable electrophile.

    Formation of the Triazole-Thiol Group: The triazole-thiol group is synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with an appropriate halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, leading to the formation of disulfides.

    Reduction: Reduction reactions can target the triazole ring or the furan moiety, potentially altering the electronic properties of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the furan and triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and iodine.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed under basic or acidic conditions.

Major Products

    Oxidation: Disulfides and sulfoxides.

    Reduction: Reduced triazole derivatives and altered furan rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 5-[1-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is likely to involve interactions with specific molecular targets such as enzymes or receptors. The triazole-thiol group can form strong bonds with metal ions, potentially inhibiting metalloproteins. Additionally, the indene and furan moieties may interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    5-[1-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol: shares similarities with other triazole-thiol compounds and indene derivatives.

Uniqueness

  • The combination of an indene moiety, a furan ring, and a triazole-thiol group in a single molecule is unique, providing a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-[1-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-4-(furan-2-ylmethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-12(23-15-8-7-13-4-2-5-14(13)10-15)17-19-20-18(24)21(17)11-16-6-3-9-22-16/h3,6-10,12H,2,4-5,11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJSHQDRHAXNIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NNC(=S)N1CC2=CC=CO2)OC3=CC4=C(CCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[1-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
Reactant of Route 2
5-[1-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
5-[1-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
5-[1-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
5-[1-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
Reactant of Route 6
5-[1-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

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